molecular formula C6H3Br3 B129733 1,2,4-Tribromobenzene CAS No. 615-54-3

1,2,4-Tribromobenzene

Cat. No. B129733
CAS RN: 615-54-3
M. Wt: 314.8 g/mol
InChI Key: FWAJPSIPOULHHH-UHFFFAOYSA-N
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Description

1,2,4-Tribromobenzene is a compound commonly used in organic synthesis reactions . It is used in the synthesis of hyper-branched poly(p-phenylene ethynylenes) and as a cross-linking reagent during Pd-catalyzed cross-coupling .


Synthesis Analysis

1,2,4-Tribromobenzene is used in the synthesis of hyper-branched poly(p-phenylene ethynylenes). It is also used as a cross-linking reagent during Pd-catalyzed cross-coupling of 2,5-diiodo-4-[(2-ethylhexyl)oxy]methoxybenzene and 1,4-diethynyl-2,5-bis-(octyloxy)benzene .


Molecular Structure Analysis

The molecular structure of 1,2,4-Tribromobenzene can be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

1,2,4-Tribromobenzene is used in the synthesis of hyper-branched poly(p-phenylene ethynylenes). It is used as a cross-linking reagent during Pd-catalyzed cross-coupling .


Physical And Chemical Properties Analysis

1,2,4-Tribromobenzene has a molecular weight of 314.80 g/mol . More detailed physical and chemical properties could not be retrieved from the search results .

Scientific Research Applications

Catalysis in Chemical Synthesis

  • R. Ghorbani‐Vaghei et al. (2015) utilized derivatives of 1,2,4-Tribromobenzene as catalysts for the synthesis of triazines under solvent-free conditions, showcasing its role in facilitating chemical reactions (Ghorbani‐Vaghei, Shahriari, Salimi, & Hajinazari, 2015).

Precursor in Organic Synthesis

  • Chris Holst et al. (2011) detailed the efficient preparation of Rubin’s Aldehyde from 1,3,5-tribromobenzene, demonstrating its value as a precursor in the synthesis of complex organic compounds (Holst, Schollmeyer, & Meier, 2011).

Microreactor Synthesis Applications

Innovations in Polymer Chemistry

  • Susanta Banerjee et al. (2009) synthesized a trifluoromethyl-activated monomer from 1,3,5-tribromobenzene, leading to hyperbranched poly(arylene ether)s, illustrating its application in developing advanced polymers (Banerjee, Komber, Häussler, & Voit, 2009).

Application in Efficient Chemical Reactions

  • S. Ma and Bukuo Ni (2002) explored the use of 1,3,5-tribromo-2,4,6-trienylbenzenes in intramolecular triple Heck reactions, an efficient method for synthesizing fused tetracycles (Ma & Ni, 2002).

Organometallic Chemistry

  • N. Rot et al. (2000) reported on the synthesis of tin and mercury derivatives of benzene using 1,3,5-tribromo- or 1,2,4,5-tetrabromobenzene, contributing to the field of organometallic chemistry (Rot, Kanter, Bickelhaupt, Smeets, & Spek, 2000).

Safety And Hazards

1,2,4-Tribromobenzene may form combustible dust concentrations in air. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

While specific future directions for 1,2,4-Tribromobenzene are not mentioned in the search results, it is a compound commonly used in organic synthesis reactions . Its use in the synthesis of hyper-branched poly(p-phenylene ethynylenes) suggests potential applications in the development of new materials .

properties

IUPAC Name

1,2,4-tribromobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br3/c7-4-1-2-5(8)6(9)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAJPSIPOULHHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5024346
Record name 1,2,4-Tribromobenzene
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Molecular Weight

314.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Tribromobenzene

CAS RN

615-54-3
Record name 1,2,4-Tribromobenzene
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Record name 1,2,4-Tribromobenzene
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Record name 615-54-3
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Record name Benzene, 1,2,4-tribromo-
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Record name 1,2,4-Tribromobenzene
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Record name 1,2,4-tribromobenzene
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Record name 1,2,4-TRIBROMOBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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